5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
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Description
5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H10ClN5O3S2 and its molecular weight is 383.83. The purity is usually 95%.
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Scientific Research Applications
Potential Anticancer Properties
5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole derivatives have shown promise as potential anticancer agents. A study identified a related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as an apoptosis inducer in breast and colorectal cancer cell lines. This compound arrested cancer cells in the G(1) phase and induced apoptosis. Subsequent structure-activity relationship studies revealed that a substituted five-member ring at the 5-position is crucial for its activity (Zhang et al., 2005).
Antimicrobial Applications
Compounds with a similar structure, including azetidinone derivatives, have demonstrated significant antimicrobial properties. Studies on azetidin-2-one based phenyl sulfonyl pyrazoline derivatives and quinoline-oxadiazole-based azetidinone derivatives revealed notable antibacterial and antifungal activities (Shah et al., 2014), (Dodiya et al., 2012).
Antitubercular Activity
Research on azetidinones and their derivatives has also highlighted their potential in treating tuberculosis. For instance, certain sulfonyl derivatives with a thiazole base have shown effectiveness as antitubercular agents, indicating a potential avenue for treating tuberculosis with compounds related to this compound (Kumar et al., 2013).
Corrosion Inhibition
Research has also explored the use of related 1,3,4-oxadiazole derivatives as corrosion inhibitors. These compounds have shown efficacy in protecting mild steel in sulphuric acid, suggesting potential industrial applications for similar compounds (Ammal et al., 2018).
Properties
IUPAC Name |
5-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O3S2/c14-9-2-3-10(23-9)24(20,21)19-6-8(7-19)13-17-12(18-22-13)11-15-4-1-5-16-11/h1-5,8H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPCTQICSWUNBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)C3=NC(=NO3)C4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.